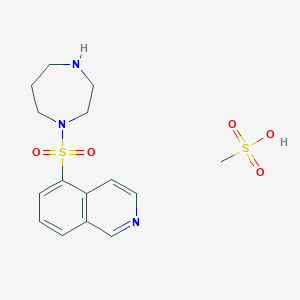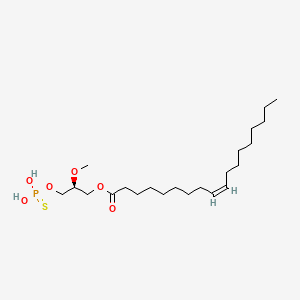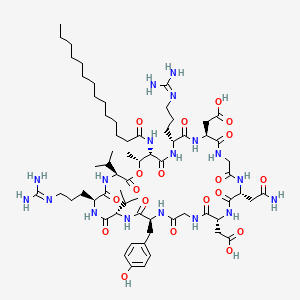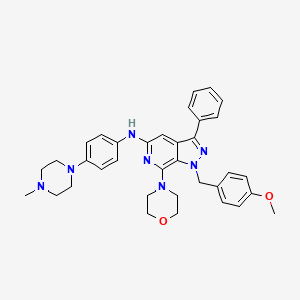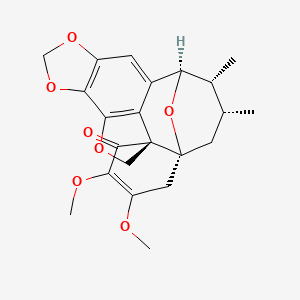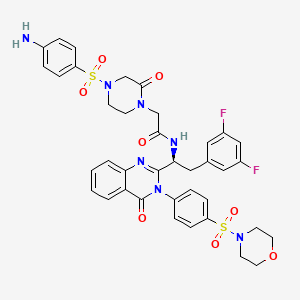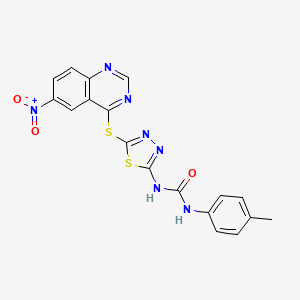
DA5-Htl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DA5-Htl is a compound that combines dasatinib with the HaloTag system. Dasatinib is a well-known tyrosine kinase inhibitor, and the HaloTag system is a versatile tool for protein labeling and detection. This compound has shown significant potential in inhibiting the growth of cancer cells, making it a promising candidate for cancer research and therapy .
Preparation Methods
The synthesis of DA5-Htl involves combining dasatinib with the HaloTag system. The synthetic route typically starts with commercially available analytical grade reagents. The detailed synthesis scheme for this compound is provided in supplementary notes of related research articles . The reaction conditions often involve heating the reaction mixture to 95°C for 5 minutes and then allowing it to cool slowly .
Chemical Reactions Analysis
DA5-Htl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common but can occur under certain conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents and conditions used in these reactions include heating, cooling, and the use of specific catalysts or solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DA5-Htl has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein interactions and labeling.
Biology: Employed in live-cell imaging and protein localization studies.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit cancer cell growth.
Industry: Utilized in the development of new diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of DA5-Htl involves its ability to inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth. By inhibiting these enzymes, this compound can effectively halt the proliferation of cancer cells. The compound targets specific molecular pathways, including the Bcr-Abl and Src pathways, which are known to be involved in cancer progression . Additionally, this compound’s interaction with the HaloTag system allows for precise targeting and labeling of proteins within cells .
Comparison with Similar Compounds
DA5-Htl can be compared with other bis-intercalators such as DA4. Both compounds target DNA junction sites and induce topological changes with potent antitumor effects. this compound exhibits stronger inhibitory activity and increased DNA interactions compared to DA4 . The unique combination of dasatinib and the HaloTag system in this compound sets it apart from other similar compounds, providing enhanced specificity and efficacy in targeting cancer cells .
Similar compounds include:
DA4: Another bis-intercalator with similar but less potent antitumor effects.
Dasatinib: The parent compound of this compound, used as a tyrosine kinase inhibitor.
SAHA: A compound that binds to similar proteins but with different mechanisms of action.
Properties
Molecular Formula |
C39H58Cl2N8O8S |
|---|---|
Molecular Weight |
869.9 g/mol |
IUPAC Name |
2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C39H58Cl2N8O8S/c1-30-8-7-9-32(41)36(30)47-37(50)33-29-43-38(58-33)46-34-28-35(45-31(2)44-34)49-14-12-48(13-15-49)16-19-57-39(51)42-11-18-53-21-23-55-25-27-56-26-24-54-22-20-52-17-6-4-3-5-10-40/h7-9,28-29H,3-6,10-27H2,1-2H3,(H,42,51)(H,47,50)(H,43,44,45,46) |
InChI Key |
JJNCDEYZYXXGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC(=O)NCCOCCOCCOCCOCCOCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


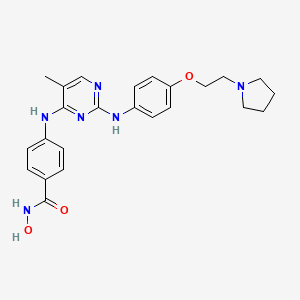
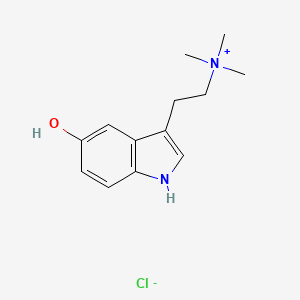
![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)

![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
